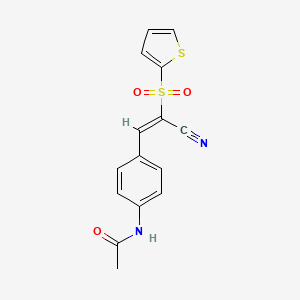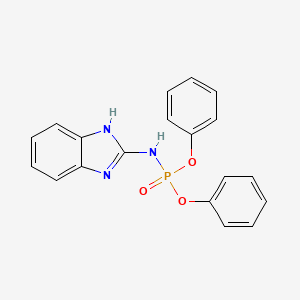
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a phenylallylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline typically involves the condensation reaction between 4-bromoaniline and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and cinnamaldehyde.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in substitution reactions with electrophiles.
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic addition can produce amines or alcohols.
Scientific Research Applications
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the phenylallylidene group, making it less versatile in certain applications.
N-Phenylcinnamaldimine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-N-phenylbenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is unique due to the presence of both the bromine atom and the phenylallylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H12BrN |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12BrN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI Key |
YUMLRORLYJORNJ-RCYQAAHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


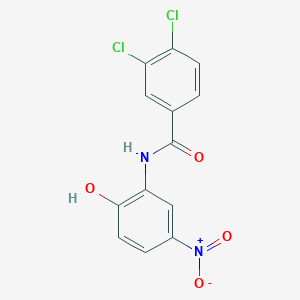

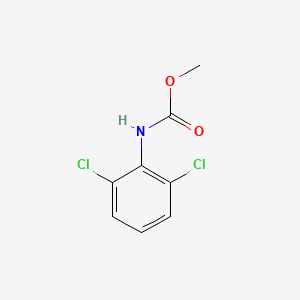
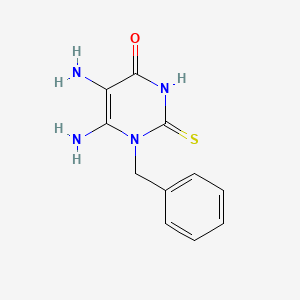



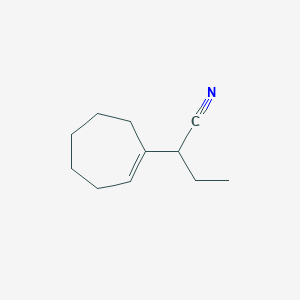
![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
